2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-chlorobenzoate
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Overview
Description
2-Methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-chlorobenzoate is a complex organic compound with a unique structure that combines a xanthene derivative with a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-chlorobenzoate typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable aldehyde and a β-keto ester in the presence of an acid catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetic acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Chlorobenzoate Moiety: The final step involves esterification of the xanthene derivative with 2-chlorobenzoic acid. This can be achieved using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the carbonyl groups in the xanthene core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions for electrophilic substitution typically involve strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the xanthene core is particularly interesting due to its known biological activities.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The xanthene core has been associated with various pharmacological activities, and the chlorobenzoate moiety could enhance its bioavailability or specificity.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as dyes or polymers, due to its stable aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The xanthene core could intercalate with DNA, while the chlorobenzoate moiety might enhance cell membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Xanthene Derivatives: Compounds like fluorescein and eosin, which also contain the xanthene core.
Chlorobenzoate Esters: Compounds such as methyl 2-chlorobenzoate and ethyl 2-chlorobenzoate.
Uniqueness
What sets 2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-chlorobenzoate apart is the combination of the xanthene core with the chlorobenzoate moiety. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C31H31ClO6 |
---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
[2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C31H31ClO6/c1-30(2)13-20(33)27-24(15-30)37-25-16-31(3,4)14-21(34)28(25)26(27)17-10-11-22(23(12-17)36-5)38-29(35)18-8-6-7-9-19(18)32/h6-12,26H,13-16H2,1-5H3 |
InChI Key |
LSACDGVCMKTHFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC(=O)C5=CC=CC=C5Cl)OC)C(=O)C1)C |
Origin of Product |
United States |
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